molecular formula C12H15N B13326718 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene

Katalognummer: B13326718
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: IJGWUHZLQYFTIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azatricyclo[7400,2,5]trideca-1(13),9,11-triene is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C12H15N, and it has a molecular weight of 173.25 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tricyclic core. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted tricyclic compounds .

Wissenschaftliche Forschungsanwendungen

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene is unique due to its specific tricyclic structure and the presence of an azatricyclic core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

3-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-triene

InChI

InChI=1S/C12H15N/c1-2-7-11-9(4-1)5-3-6-10-8-13-12(10)11/h1-2,4,7,10,12-13H,3,5-6,8H2

InChI-Schlüssel

IJGWUHZLQYFTIK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CNC2C3=CC=CC=C3C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.